molecular formula C13H12FNO2S B1459054 Ethyl 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate CAS No. 1544942-68-8

Ethyl 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate

Cat. No.: B1459054
CAS No.: 1544942-68-8
M. Wt: 265.31 g/mol
InChI Key: HERCEUXHVLJGDO-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate (CAS: WZ-9746) is a fluorinated thiazole derivative characterized by a 2-fluorobenzyl substituent at the 2-position of the thiazole ring and an ethyl ester group at the 4-position. The fluorine atom at the ortho position of the benzyl group enhances electronic effects and metabolic stability, while the thiazole core contributes to π-π interactions in biological systems .

Properties

IUPAC Name

ethyl 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c1-2-17-13(16)11-8-18-12(15-11)7-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERCEUXHVLJGDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Thiazole Ring

The thiazole ring is typically synthesized via cyclization reactions involving thiourea derivatives and α-haloketones or α-haloesters. This classical Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole-based compounds.

  • Reaction Scheme:

    Thiourea derivative + α-haloketone/α-haloester → Thiazole ring (cyclization)

  • Mechanism:

    The nucleophilic sulfur and nitrogen atoms of thiourea attack the electrophilic carbon of the α-haloketone/ester, leading to ring closure and formation of the thiazole core.

  • Reaction Conditions:

    Typically carried out under reflux in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), with reaction temperatures ranging from 60°C to 80°C to optimize yield.

Esterification to Form Ethyl Ester

The carboxylic acid group at the 4-position is converted into the ethyl ester via esterification, typically using ethanol and an acid catalyst.

  • Reaction Details:

    • Carboxylic acid intermediate + Ethanol → Ethyl ester + Water
    • Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
  • Reaction Conditions:

    • Reflux conditions to drive the equilibrium towards ester formation.
    • Removal of water by azeotropic distillation or use of molecular sieves to improve yield.

Industrial Scale Considerations

Industrial synthesis of ethyl 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate involves scaling the above reactions with emphasis on efficiency, yield, and environmental impact.

  • Process Optimization:

    • Use of continuous flow reactors to enhance heat and mass transfer.
    • Precise control of temperature, pressure, and pH to maintain reaction selectivity.
    • Selection of solvents and catalysts that minimize waste and facilitate product isolation.
  • Purification:

    • Chromatographic techniques or recrystallization to achieve high purity (>97%).
    • Analytical monitoring by HPLC and NMR to ensure batch consistency.

Summary of Key Reaction Steps and Conditions

Step Reagents/Conditions Outcome Yield (%) Notes
Thiazole ring formation Thiourea derivative + α-haloketone, DMF/THF, 60-80°C Formation of thiazole core 70-85 Classical Hantzsch synthesis
Introduction of fluorophenylmethyl group 2-fluorobenzyl halide, base, DMF/THF, RT-80°C Substitution at 2-position of thiazole 65-80 Nucleophilic substitution
Esterification Ethanol, acid catalyst, reflux Formation of ethyl ester 75-90 Removal of water to drive equilibrium
Purification Chromatography or recrystallization Isolation of pure compound >97 Verified by HPLC and NMR

Detailed Research Findings and Analytical Data

  • Spectroscopic Characterization:

    • NMR (¹H and ¹³C): Confirms the presence of the 2-fluorophenylmethyl group and the ethyl ester moiety, as well as the integrity of the thiazole ring.
    • Mass Spectrometry: High-resolution MS validates the molecular weight consistent with this compound.
    • Melting Point: Provides purity assessment; typical melting points are consistent with literature analogs.
  • Reaction Monitoring:

    • HPLC is used to monitor reaction progress and purity at each step.
    • Reaction times vary from 2 to 10 hours depending on step and scale.

Comparative Notes on Related Compounds

While direct detailed preparation methods specifically for this compound are limited, analogous compounds such as 2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid and ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate share similar synthetic strategies involving thiazole ring formation, fluorophenyl substitution, and esterification, confirming the robustness of these methods across related fluorinated thiazole derivatives.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Amines, thiols, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Ethyl 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The fluorophenyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Positional Isomers: Fluorine Substitution Patterns

  • Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate (WZ-9727) Structural Difference: The fluorine atom is at the para position of the benzyl group instead of ortho. Electronic effects (e.g., electron-withdrawing nature) remain similar, but spatial orientation differs significantly .

Trifluoromethyl-Substituted Analogs

  • Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate
    • Structural Difference : A trifluoromethyl (-CF₃) group replaces the fluorobenzyl moiety.
    • Impact : The -CF₃ group is more electron-withdrawing and lipophilic than fluorine, enhancing metabolic stability and membrane permeability. The molecular weight increases (301.282 g/mol vs. ~279.3 g/mol for WZ-9746), which may influence pharmacokinetics .

Amino-Linked Derivatives

  • Ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate (CAS 956624-57-0) Structural Difference: A secondary amine (-NH-) replaces the methylene (-CH₂-) bridge between the thiazole and fluorophenyl group. However, the reduced hydrophobicity may decrease cell membrane penetration .

tert-Butoxycarbonyl (Boc)-Protected Derivatives

  • Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate Structural Difference: A Boc-protected aminomethyl group replaces the fluorobenzyl substituent. Impact: The bulky Boc group increases steric hindrance, limiting interactions in tight binding pockets. This derivative is likely used as a synthetic intermediate, with the Boc group enabling selective deprotection during stepwise synthesis .

Key Observations :

  • The reaction efficiency varies with the aldehyde’s electronic and steric properties. Electron-deficient aldehydes (e.g., fluorinated) typically exhibit faster reaction rates due to enhanced electrophilicity.
  • Crystallization methods (e.g., slow evaporation in ethyl acetate) are critical for obtaining high-purity products .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent LogP* (Predicted)
Ethyl 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate C₁₃H₁₂FNO₂S 279.3 2-fluorobenzyl 3.2
Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate C₁₃H₁₂FNO₂S 279.3 4-fluorobenzyl 3.1
Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate C₁₃H₁₀F₃NO₂S 301.3 4-CF₃ 3.8
Ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate C₁₂H₁₁FN₂O₂S 278.3 2-fluoroanilino 2.5

*LogP values estimated using fragment-based methods.

Analytical and Computational Tools

  • Crystallography : Programs like SHELX and WinGX are used to resolve crystal structures, revealing hydrogen-bonding patterns and molecular conformations critical for activity .
  • Quantum Mechanics : Studies on ring puckering and hydrogen-bonding networks (e.g., graph set analysis) provide insights into stability and reactivity .

Biological Activity

Ethyl 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate is a synthetic compound belonging to the thiazole family, characterized by its unique heterocyclic structure that includes sulfur and nitrogen atoms. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H12FNO2S
  • Molecular Weight : 265.30 g/mol
  • CAS Number : 1544942-68-8

Anticancer Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer activity. A study focusing on similar compounds demonstrated that modifications in the thiazole structure can enhance cytotoxic effects against various human tumor cell lines. For instance:

CompoundCell LineIC50 (µg/mL)
Compound AProstate Cancer1.61 ± 1.92
Compound BA-431 (Skin Cancer)1.98 ± 1.22

The presence of electron-donating groups in the phenyl ring has been correlated with increased activity, suggesting a structure-activity relationship (SAR) that favors specific substitutions for enhanced efficacy .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Thiazoles are known to possess broad-spectrum activity against bacteria and fungi. Preliminary studies have shown promising results in inhibiting the growth of several microbial strains, indicating potential applications in treating infections.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : Thiazole derivatives often act as inhibitors of key enzymes involved in cancer cell proliferation and microbial metabolism.
  • Receptor Binding : The compound may interact with specific receptors or proteins, affecting signaling pathways critical for cell survival and proliferation .

Case Studies and Research Findings

Several studies have highlighted the biological potential of thiazole derivatives:

  • Cytotoxicity Assays : In vitro assays using human prostate cancer cell lines demonstrated that modifications in the thiazole ring can significantly affect cytotoxicity levels. The most potent derivatives were identified through systematic SAR studies.
  • Antimicrobial Testing : A series of tests against common bacterial strains revealed that this compound exhibited inhibitory effects comparable to established antibiotics, suggesting its utility as a lead compound for further drug development.
  • Pharmacokinetics : Ongoing research is focused on understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound to assess its viability as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing Ethyl 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate, and what methodological considerations are critical for yield optimization?

  • Answer : Synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via Hantzsch thiazole synthesis or cyclization of thiourea derivatives. Key steps include:

  • Substituent introduction : Alkylation or acylation to attach the 2-fluorophenylmethyl group at the thiazole C2 position.
  • Esterification : Reaction with ethyl chloroformate or transesterification to install the C4 carboxylate group.
  • Critical factors : Use of anhydrous conditions to prevent hydrolysis, choice of catalysts (e.g., DMAP for esterification), and temperature control during cyclization (~60–80°C) to avoid side products .
    • Yield optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and monitoring by TLC or HPLC.

Q. How can researchers structurally characterize this compound, and what analytical techniques are most reliable?

  • Answer : A combination of spectroscopic and crystallographic methods is essential:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., fluorine coupling patterns in 19^19F NMR) and ester group integrity.
  • X-ray crystallography : Use SHELX (SHELXL/SHELXS) for single-crystal structure determination. For example, similar fluorophenyl-thiazole derivatives have been resolved in space groups like P21_1/c with Z = 4 .
  • Mass spectrometry : HRMS (ESI+) to verify molecular ion peaks and fragmentation patterns.

Q. What preliminary biological screening approaches are recommended for this compound?

  • Answer : Prioritize assays based on structural analogs:

  • Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), noting IC50_{50} values.
  • Enzyme inhibition : Fluorogenic assays for kinases or proteases, given the thiazole’s role in ATP-mimetic compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar thiazole derivatives?

  • Answer : Discrepancies often arise from assay conditions or substituent effects. Strategies include:

  • Meta-analysis : Compare data across studies using standardized protocols (e.g., fixed pH or serum concentration).
  • SAR studies : Systematically vary substituents (e.g., replacing 2-fluorophenyl with 4-chlorophenyl) to isolate bioactivity drivers. For example, fluorinated analogs often show enhanced membrane permeability but reduced solubility .
    • Example : A study found that 2-fluorophenylmethyl-thiazoles exhibit higher cytotoxicity than non-fluorinated analogs, likely due to increased lipophilicity and target affinity .

Q. What methodologies are recommended for analyzing crystallographic data of this compound, especially when twinning or disorder is observed?

  • Answer : Use SHELXL for refinement and WinGX/ORTEP for visualization:

  • Twinning : Apply the TWIN/BASF commands in SHELXL to model twinning ratios.
  • Disorder : Refine split positions with constraints (e.g., SIMU/DELU for thermal parameters).
  • Validation : Check Rint_{\text{int}} and GooF values; acceptable ranges are Rint_{\text{int}} < 0.05 and GooF ~1.0 .

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

  • Answer : Combine docking and MD simulations:

  • Target identification : Use AutoDock Vina to screen against kinases (e.g., EGFR) or GPCRs.
  • Binding dynamics : Run 100-ns MD simulations (AMBER/CHARMM) to assess stability of the fluorophenyl group in hydrophobic pockets.
  • Free energy calculations : MM-PBSA/GBSA to quantify binding affinities, correlating with experimental IC50_{50} values .

Q. What strategies optimize reaction conditions for introducing the 2-fluorophenylmethyl group while minimizing byproducts?

  • Answer : Key considerations:

  • Catalyst selection : Pd(OAc)2_2/XPhos for Suzuki coupling (if using boronate precursors).
  • Solvent effects : DMF or THF improves solubility of aromatic intermediates.
  • Byproduct mitigation : Add molecular sieves to absorb HF during fluorination steps.
  • Case study : A 78% yield was achieved using 2-fluorobenzyl bromide and K2_2CO3_3 in refluxing acetone, with <5% di-alkylation byproduct .

Q. How does the 2-fluorophenyl substituent influence electronic properties and reactivity compared to other halogens?

  • Answer : The fluorine atom’s electronegativity and small size alter the compound’s electronic profile:

  • Hammett constants : σm_m = 0.34 for fluorine vs. σm_m = 0.37 for chlorine, indicating milder electron-withdrawing effects.
  • Reactivity : Fluorine stabilizes adjacent carbocations but reduces nucleophilic aromatic substitution (NAS) rates.
  • Comparative data :
SubstituentlogPIC50_{50} (EGFR, nM)
-H2.1450
-F2.4210
-Cl2.8190
Data adapted from studies on analogous thiazoles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate
Reactant of Route 2
Ethyl 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate

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